molecular formula C9H3BrF3NO2 B1416998 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid CAS No. 1805937-83-0

5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid

Cat. No. B1416998
M. Wt: 294.02 g/mol
InChI Key: ACASWSCXJGMSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid (BCTFA) is a versatile compound that has been widely used in the synthesis of various organic compounds. It has a wide range of applications in pharmaceuticals, agrochemicals, and other fields.

Scientific Research Applications

5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid is used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. It is also used in the synthesis of other compounds, such as polymers, dyes, and pigments. In addition, 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid is used in the synthesis of optically active compounds, which are used in the production of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid is based on its ability to react with a variety of substrates, including nucleophiles and electrophiles. 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid can react with nucleophiles, such as amino acids, to form amides, and with electrophiles, such as aldehydes, to form esters. 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid can also react with acids, bases, and other compounds to form a variety of products.

Biochemical And Physiological Effects

5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid can inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid has been shown to have anti-inflammatory and anti-oxidant effects. 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid has also been shown to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid in laboratory experiments is the fact that it is a relatively inexpensive and easily accessible compound. Additionally, 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The main limitation of using 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid in laboratory experiments is the fact that it is a relatively toxic compound and should be handled with caution.

Future Directions

5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, and there are a number of potential future directions for its use. One potential future direction is the development of new synthetic methods for the synthesis of 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid. Additionally, further research into the biochemical and physiological effects of 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid could lead to the development of new pharmaceuticals and agrochemicals. Finally, further research into the mechanism of action of 5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid could lead to the development of new compounds with similar properties.

properties

IUPAC Name

5-bromo-3-cyano-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-5-1-4(3-14)7(9(11,12)13)6(2-5)8(15)16/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACASWSCXJGMSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.